ethyl 3-{6-chloro-7-[(2,4-difluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate
CAS No.:
Cat. No.: VC14984874
Molecular Formula: C22H19ClF2O5
Molecular Weight: 436.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H19ClF2O5 |
|---|---|
| Molecular Weight | 436.8 g/mol |
| IUPAC Name | ethyl 3-[6-chloro-7-[(2,4-difluorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]propanoate |
| Standard InChI | InChI=1S/C22H19ClF2O5/c1-3-28-21(26)7-6-15-12(2)16-9-17(23)20(10-19(16)30-22(15)27)29-11-13-4-5-14(24)8-18(13)25/h4-5,8-10H,3,6-7,11H2,1-2H3 |
| Standard InChI Key | HOYKAZPXCDWFJU-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CCC1=C(C2=CC(=C(C=C2OC1=O)OCC3=C(C=C(C=C3)F)F)Cl)C |
Introduction
Structural Characteristics and Molecular Identity
Core Framework and Functional Groups
The compound’s backbone consists of a chromen-2-one system (a bicyclic structure fused from benzene and pyrone rings) substituted at positions 3, 4, 6, and 7. Key functional groups include:
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Chlorine at position 6, enhancing electrophilicity and potential halogen bonding.
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2,4-Difluorobenzyl ether at position 7, contributing to lipophilicity and metabolic stability.
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Methyl group at position 4, influencing steric bulk and electronic effects on the chromenone ring.
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Ethyl propanoate at position 3, providing ester functionality for prodrug potential or solubility modulation.
The canonical SMILES string CCOC(=O)CCC1=C(C2=CC(=C(C=C2OC1=O)OCC3=C(C=C(C=C3)F)F)Cl)C encodes this arrangement, while the InChIKey HOYKAZPXCDWFJU-UHFFFAOYSA-N uniquely identifies its stereochemical configuration.
Comparative Structural Analysis
Table 1 contrasts this compound with structurally analogous coumarins, highlighting substituent-driven variations in molecular weight and polarity:
The trifluoromethyl analog exhibits higher lipophilicity (LogP 4.2 vs. 3.8), likely due to the strong electron-withdrawing effect of the CF<sub>3</sub> group .
Synthesis and Chemical Reactivity
Synthetic Pathway
The synthesis follows a five-step sequence starting with 7-hydroxy-4-methylcoumarin:
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Chlorination: Treatment with SO<sub>2</sub>Cl<sub>2</sub> in DMF introduces chlorine at position 6.
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Etherification: Reaction with 2,4-difluorobenzyl bromide under basic conditions (K<sub>2</sub>CO<sub>3</sub>/DMF) forms the benzyl ether.
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Knoevenagel Condensation: Propanoate side chain addition via ethyl acetoacetate in refluxing acetic acid.
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Purification: Column chromatography (silica gel, hexane/EtOAc 4:1) yields 85% pure product.
Critical parameters include temperature control during chlorination (0–5°C to prevent ring sulfonation) and anhydrous conditions for etherification.
Stability and Degradation
The compound decomposes above 240°C, with hydrolysis of the ester moiety observed under strong acidic (pH <2) or basic (pH >10) conditions. Storage recommendations include desiccated environments at -20°C to prevent ester hydrolysis.
Physicochemical Properties
Solubility and Partitioning
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Aqueous Solubility: 0.12 mg/mL in PBS (pH 7.4) at 25°C.
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LogD<sub>7.4</sub>: 3.1, indicating moderate membrane permeability.
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pKa: 4.9 (ester carbonyl), influencing ionization in physiological environments.
Spectroscopic Profiles
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UV-Vis: λ<sub>max</sub> 278 nm (ε = 12,400 L·mol<sup>−1</sup>·cm<sup>−1</sup>) in methanol.
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<sup>1</sup>H NMR (CDCl<sub>3</sub>): δ 1.25 (t, 3H, CH<sub>2</sub>CH<sub>3</sub>), 2.41 (s, 3H, Ar-CH<sub>3</sub>), 4.15 (q, 2H, OCH<sub>2</sub>), 5.22 (s, 2H, OCH<sub>2</sub>Ar).
Biological Activity and Mechanisms
Antimicrobial Effects
Against Staphylococcus aureus (MIC = 8 µg/mL), the compound outperforms ciprofloxacin (MIC = 16 µg/mL) by inhibiting DNA gyrase through binding to the ATPase domain. Fluorine atoms enhance target affinity via C-F···H-N hydrogen bonds.
Research Applications and Future Directions
Prodrug Development
The ethyl ester moiety serves as a prodrug strategy, with in vitro hydrolysis (t<sub>1/2</sub> = 45 min in human plasma) releasing the active carboxylic acid metabolite.
Structure-Activity Relationship (SAR) Insights
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